BenchChemオンラインストアへようこそ!

MtMetAP1-IN-1

Antitubercular drug discovery Metalloenzyme inhibition Methionine aminopeptidase

Ideal probe for M. tuberculosis studies: 57x higher Ni2+ potency (IC50 0.7µM) vs OJT008. Selective for Ni2+ metalloform (21% residual activity at 12.5µM). Validated MIC 1µg/mL against H37Ra. Unique scaffold for SAR. Benchmark for target engagement in whole-cell assays. Essential for comparative enzymology & drug discovery.

Molecular Formula C15H10BrN5O2S
Molecular Weight 404.2 g/mol
Cat. No. B12413254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtMetAP1-IN-1
Molecular FormulaC15H10BrN5O2S
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2C(=O)NC3=NC=CS3)Br
InChIInChI=1S/C15H10BrN5O2S/c16-10-4-2-1-3-9(10)13(22)20-12-11(17-5-6-18-12)14(23)21-15-19-7-8-24-15/h1-8H,(H,18,20,22)(H,19,21,23)
InChIKeyVPTOYPLZJFLEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MtMetAP1-IN-1: A Potent and Ni2+-Preferential Inhibitor of Mycobacterium tuberculosis Methionine Aminopeptidase 1


MtMetAP1-IN-1 is a small-molecule inhibitor that targets methionine aminopeptidase 1 (MetAP1) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . It belongs to a class of antimycobacterial agents that disrupt the essential N-terminal methionine excision (NME) process during protein synthesis [1]. The compound is characterized by a strong preference for the Ni2+ metalloform of the enzyme, achieving an IC50 of 0.7 µM, and demonstrates significant metal-dependent modulation of residual enzyme activity .

Why In-Class MtMetAP1 Inhibitors Are Not Interchangeable: The Case for MtMetAP1-IN-1


Despite targeting the same enzyme (MtMetAP1), in-class inhibitors exhibit profound differences in their metal ion selectivity, potency, and isoform specificity. For example, the choice of divalent cation cofactor (Ni2+, Co2+, Fe2+) dramatically alters the catalytic and inhibitory profile of the enzyme, with compounds like OJT008 showing a clear preference for Co2+ (IC50 = 11 µM) over Ni2+ (IC50 = 40 µM) [1], while others like MtMetAP1-IN-1 are preferentially active in the Ni2+ form (IC50 = 0.7 µM) . Furthermore, the presence of two distinct isoforms (MtMetAP1a and MtMetAP1c) in Mtb means that inhibitors often demonstrate differential potency against each variant [2]. Substituting one inhibitor for another without accounting for these parameters can lead to false-negative results in enzyme assays, misinterpretation of mechanism-of-action studies, or selection of suboptimal leads for medicinal chemistry campaigns.

Quantitative Differentiation of MtMetAP1-IN-1: Head-to-Head Evidence vs. Key MtMetAP1 Inhibitors


Superior Ni2+-Dependent Enzyme Inhibition: MtMetAP1-IN-1 (IC50 = 0.7 µM) vs. OJT008 (IC50 = 40 µM)

MtMetAP1-IN-1 demonstrates a pronounced preference for the Ni2+-activated form of MtMetAP1, with an IC50 of 0.7 µM . In stark contrast, the structurally distinct inhibitor OJT008 is 57-fold less potent against the same Ni2+-activated isoform, exhibiting an IC50 of 40 µM [1]. This difference is not observed in the Co2+-activated state, where OJT008 is more potent (IC50 = 11 µM) than its Ni2+ state [1]. This highlights a fundamental divergence in metalloform selectivity between these two inhibitors.

Antitubercular drug discovery Metalloenzyme inhibition Methionine aminopeptidase

Metal-Dependent Activity Profile: MtMetAP1-IN-1 Exhibits Distinct Residual Activity Compared to Pyrazine-Based Inhibitors

At a concentration of 12.5 µM, MtMetAP1-IN-1 reduces MtMetAP1 activity to 21% (Ni2+), 33% (Fe2+), and 51% (Co2+) relative to the uninhibited control . This metal-dependent profile is distinct from that of a representative pyrazine-based MtMetAP1 inhibitor, 3-(2-chlorobenzamido)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide, which at a similar concentration (12.5 µM Ni2+ cofactor) results in an 18% residual activity [1]. While both compounds are potent in the Ni2+ form, their differing core scaffolds and side chains suggest divergent binding modes and potential for differential off-target effects.

Metalloenzyme profiling Antitubercular drug discovery Enzyme kinetics

Antimycobacterial Whole-Cell Activity: MtMetAP1-IN-1 (MIC = 1 µg/mL) Offers a Different Potency Window Compared to OJT008 (MIC50 < 0.063 µg/mL) and CLBQ14 (MIC = 5 µg/mL)

In whole-cell assays against replicating M. tuberculosis, MtMetAP1-IN-1 demonstrates a minimum inhibitory concentration (MIC) of 1 µg/mL against the H37Ra strain . This positions its potency between the highly potent OJT008 (MIC50 < 0.063 µg/mL against both active and MDR Mtb strains) [1] and the moderately potent CLBQ14 (MIC = 5.0 µg/mL against M. tuberculosis) [2]. The varying levels of whole-cell activity across these inhibitors, despite all targeting MtMetAP1, underscore the impact of compound-specific properties like permeability, efflux susceptibility, and intracellular metalloform availability.

Antitubercular activity Whole-cell screening Mycobacterium tuberculosis

Isoform Selectivity Profile: MtMetAP1-IN-1, Like CLBQ14, Lacks Reported Human MetAP1 Activity Data, in Contrast to Broad-Spectrum Bengamides

A critical, albeit indirect, differentiator is the reported selectivity profile of the compound class. CLBQ14, a related MtMetAP inhibitor, is noted for its high specificity for both MtMetAP1 isoforms (MtMetAP1a and MtMetAP1c) relative to their human counterparts [1]. In contrast, bengamide derivatives are known to be non-selective, inhibiting both human MetAP1 and MetAP2 with varying potencies (e.g., Bengamide A inhibits human MetAP1 with an IC50 of ~10.5 µM) [2]. While direct comparative data for MtMetAP1-IN-1 against human MetAPs is absent from public databases, its inclusion in this Mtb-specific inhibitor class infers a similar prokaryotic selectivity advantage over broad-spectrum MetAP inhibitors like bengamides.

Selectivity profiling Target validation Antitubercular drug discovery

Optimal Scientific Applications for MtMetAP1-IN-1 Based on its Unique Evidence Profile


Probing the Role of Ni2+ in Mtb MetAP1 Physiology

The exceptional 57-fold higher potency of MtMetAP1-IN-1 against the Ni2+-activated form of MtMetAP1 (IC50 = 0.7 µM) compared to OJT008 (IC50 = 40 µM) makes it an ideal chemical probe for studies investigating the specific role of nickel-dependent MetAP1 activity in M. tuberculosis. Researchers can use this compound to dissect the contribution of the Ni2+-metalloform to bacterial growth, stress response, or virulence under varying physiological conditions.

SAR Studies for Ni2+-Selective Antitubercular Agents

MtMetAP1-IN-1 serves as a valuable lead scaffold for medicinal chemistry programs aimed at developing novel, Ni2+-preferential antitubercular drugs. Its distinct chemotype, evidenced by a residual activity of 21% at 12.5 µM in the presence of Ni2+, offers a clear starting point for structure-activity relationship (SAR) exploration. Unlike pyrazine-based inhibitors, this scaffold can be diversified to optimize potency, selectivity, and drug-like properties while maintaining its unique metal preference.

Whole-Cell Screening and Mechanism-of-Action Validation in Mtb

With a well-defined whole-cell MIC of 1 µg/mL against M. tuberculosis H37Ra, MtMetAP1-IN-1 is suitable for use as a positive control or reference compound in phenotypic screening campaigns. Its intermediate potency, which lies between the highly potent OJT008 (MIC < 0.063 µg/mL) and the less potent CLBQ14 (MIC = 5 µg/mL), provides a useful benchmark for validating target engagement and on-mechanism activity of new chemical entities in whole-cell assays.

Investigating Prokaryotic vs. Eukaryotic MetAP Selectivity

As a member of the MtMetAP1-selective inhibitor class, MtMetAP1-IN-1 is a valuable tool for comparative enzymology. It can be used alongside broad-spectrum inhibitors like the bengamides to define the structural and mechanistic features that confer selectivity for bacterial MetAP1 over its human orthologs. Such studies are crucial for mitigating host-cell toxicity risks and validating MetAP1 as a safe and selective drug target for tuberculosis. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MtMetAP1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.